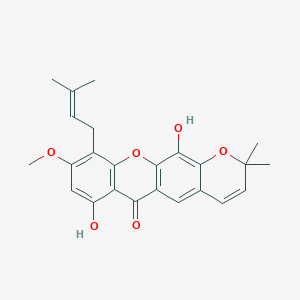

Nigrolineaxanthone V

Beschreibung

Eigenschaften

IUPAC Name |

7,12-dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-enyl)pyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O6/c1-12(2)6-7-14-17(28-5)11-16(25)18-19(26)15-10-13-8-9-24(3,4)30-21(13)20(27)23(15)29-22(14)18/h6,8-11,25,27H,7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYZJBDJUYIHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC3=C(C2=O)C=C4C=CC(OC4=C3O)(C)C)O)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Nigrolineaxanthone V: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a naturally occurring xanthone compound that has been isolated from the bark of Garcinia cochinchinensis and the leaves of Garcinia nigrolineata.[1] As a member of the xanthone family, a class of compounds known for their diverse biological activities, this compound has garnered interest within the scientific community for its potential pharmacological properties. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, biological activity, and the experimental protocols used for its evaluation.

Chemical and Physical Properties

This compound is a polyisoprenylated benzophenone derivative. Its chemical structure and properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C24H24O6 |

| Molecular Weight | 408.5 g/mol |

| CAS Number | 864516-31-4 |

| Type of Compound | Xanthone |

Biological Activity

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against human cancer cell lines. In a study involving its isolation from Garcinia cochinchinensis, this compound, along with two other polyisoprenylated benzophenones, was tested for its cytotoxicity towards two human cancer cell lines, HeLa (cervical cancer) and MCF-7 (breast cancer). The compound exhibited weak activity against both cell lines.

Experimental Protocols

The following section details the general methodologies employed for the isolation and cytotoxic evaluation of xanthones like this compound.

Isolation of this compound

This compound can be isolated from the bark of Garcinia cochinchinensis. A general workflow for the isolation of xanthones from plant material is outlined below.

Methodology:

-

Plant Material Collection and Preparation: The bark of Garcinia cochinchinensis is collected, dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to solvent extraction, typically using solvents such as dichloromethane or methanol, to obtain a crude extract.

-

Fractionation: The crude extract is then fractionated using chromatographic techniques like column chromatography over silica gel. A gradient of solvents with increasing polarity is used to separate the components of the extract into different fractions.

-

Purification: The fractions containing the target compound are further purified using methods like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate pure this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Cytotoxicity Evaluation (MTT Assay)

The cytotoxicity of this compound against cancer cell lines like HeLa and MCF-7 is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Methodology:

-

Cell Culture: HeLa and MCF-7 cells are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of this compound (typically dissolved in a solvent like DMSO) and a vehicle control.

-

Incubation: The treated cells are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the media is replaced with fresh media containing MTT solution. The plates are then incubated for a few hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals, resulting in a colored solution.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Signaling Pathways

Currently, there is no published research available that specifically investigates the signaling pathways modulated by this compound. The weak cytotoxic activity observed suggests that it may not be a potent inducer of common cell death pathways. Further research is required to explore its potential effects on cellular signaling cascades.

Conclusion

This compound is a xanthone isolated from Garcinia species with characterized chemical properties. To date, its biological activity has been primarily assessed through in vitro cytotoxicity assays, where it has demonstrated weak activity against HeLa and MCF-7 cancer cell lines. The lack of data on its mechanism of action and its effects on cellular signaling pathways highlights a significant gap in the current understanding of this compound. Future research should focus on more extensive biological screening to identify potential therapeutic targets and elucidate the molecular mechanisms underlying its activity. Such studies will be crucial in determining the potential of this compound as a lead compound for drug development.

References

Unraveling the Molecular Architecture of Nigrolineaxanthone V: A Technical Guide

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the structure elucidation of Nigrolineaxanthone V, a xanthone derivative isolated from Garcinia nigrolineata, has been compiled to serve as a vital resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the spectroscopic data and experimental methodologies that were instrumental in deciphering the complex molecular structure of this natural product.

This compound is a member of the xanthone family, a class of organic compounds known for their diverse biological activities. The precise determination of their molecular structure is a critical first step in exploring their therapeutic potential. This guide offers a granular look at the scientific journey undertaken to achieve this, from initial isolation to the final structural confirmation.

Spectroscopic Data Analysis

The structure of this compound was primarily determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The following table summarizes the key quantitative data obtained from ¹H and ¹³C NMR experiments.

| Position | ¹³C Chemical Shift (δC) in DMSO-d6 | ¹H Chemical Shift (δH) in DMSO-d6 (J in Hz) |

| 1 | 159.5 (C) | |

| 2 | 103.7 (C) | |

| 3 | 156.9 (C) | |

| 4 | 94.6 (CH) | 6.37 (s) |

| 4a | 156.4 (C) | |

| 5 | 132.5 (C) | |

| 6 | 152.1 (C) | |

| 7 | 113.2 (CH) | 6.75 (d, J = 8.7) |

| 8 | 115.9 (CH) | 6.57 (d, J = 10.1) |

| 8a | 112.9 (C) | |

| 9 | 179.9 (C=O) | |

| 9a | 102.2 (C) | |

| 10a | 146.0 (C) | |

| 12 | 78.1 (C) | |

| 13 | 114.5 (CH) | 5.71 (d, J = 10.1) |

| 14 | 128.1 (CH) | |

| 15 | 27.9 (CH₃) | 1.41 (s) |

| 16 | 27.9 (CH₃) | 1.41 (s) |

Experimental Protocols

The elucidation of this compound's structure involved a series of meticulous experimental procedures, as outlined below.

Isolation of this compound

The initial step involved the extraction of chemical constituents from the stem bark of Garcinia nigrolineata. The dried and powdered stem bark was subjected to exhaustive extraction with methanol. The resulting crude methanol extract was then partitioned successively with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate, to fractionate the components based on their solubility.

These fractions were then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves column chromatography over silica gel, followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until pure this compound was obtained.

Spectroscopic Analysis

The purified this compound was then analyzed using a suite of spectroscopic methods to determine its structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) was employed to determine the exact molecular weight and elemental composition of the compound, which is crucial for deducing its molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A comprehensive set of NMR experiments were conducted to piece together the molecular framework.

-

¹H NMR: This provided information about the number and types of protons in the molecule and their immediate chemical environment.

-

¹³C NMR: This experiment identified the number and types of carbon atoms present in the structure.

-

2D NMR (COSY, HSQC, HMBC): These advanced techniques were critical in establishing the connectivity between protons and carbons.

-

Correlation Spectroscopy (COSY): Revealed proton-proton coupling networks, helping to identify adjacent protons.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlated directly bonded proton and carbon atoms.

-

Heteronuclear Multiple Bond Correlation (HMBC): Established long-range correlations between protons and carbons (typically over two to three bonds), which was essential for connecting different fragments of the molecule and confirming the overall structure.

-

-

Visualizing the Elucidation Process

The logical flow of the structure elucidation process and the key correlations that defined the molecular architecture of this compound are illustrated in the following diagrams.

This technical guide serves as a foundational document for scientists working on the isolation, characterization, and synthesis of novel natural products. The detailed methodologies and data presented herein are intended to facilitate further research into the biological activities of this compound and other related xanthones, potentially paving the way for the development of new therapeutic agents.

A Technical Guide to the Isolation of Nigrolineaxanthones from Garcinia nigrolineata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of nigrolineaxanthones, a class of xanthone derivatives, from the plant Garcinia nigrolineata. Due to the current absence of specific published data on "Nigrolineaxanthone V," this document outlines a generalized yet detailed protocol based on established methods for the successful isolation and characterization of other named nigrolineaxanthones from this species.

Introduction

Garcinia nigrolineata, a plant belonging to the Clusiaceae family, is a rich source of various phytochemicals, including a diverse range of xanthones.[1][2] These compounds, particularly the nigrolineaxanthones, have garnered scientific interest for their potential biological activities. Previous phytochemical studies on Garcinia nigrolineata have led to the successful isolation and characterization of several novel xanthones, designated as nigrolineaxanthones A-I from the stem bark and nigrolineaxanthones J-S from the leaves.[1][3] This guide synthesizes the common experimental procedures employed in these studies to provide a robust framework for future research and drug discovery efforts focused on this class of compounds.

General Experimental Workflow

The isolation of nigrolineaxanthones from Garcinia nigrolineata typically follows a multi-step process involving extraction, fractionation, and purification. The overall workflow is depicted in the diagram below.

References

- 1. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the Bark Resin Extract of Garcinia nigrolineata on Chronic Stress-Induced Memory Deficit in Mice Model and the In Vitro Monoamine Oxidases and β-Amyloid Aggregation Inhibitory Activities of Its Prenylated Xanthone Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Characteristics of Nigrolineaxanthones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthones are a class of xanthone derivatives isolated from the plant Garcinia nigrolineata. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical properties, biological activities, and experimental protocols related to the study of nigrolineaxanthones, with a focus on data presentation and methodological detail to support further research and development. It is important to note that while a specific compound "Nigrolineaxanthone V" was initially sought, the existing literature extensively documents a series of related compounds designated as Nigrolineaxanthones A-I, J-S, and AA. This guide will, therefore, focus on this broader family of compounds, presenting data on individual, well-characterized members.

Chemical Properties of Nigrolineaxanthones

The core structure of nigrolineaxanthones is based on a tricyclic xanthen-9-one scaffold. Variations in the substitution patterns, including hydroxylation, methoxylation, and the presence of isoprenyl or geranyl side chains, give rise to the diverse range of identified nigrolineaxanthones. The chemical properties of several representative nigrolineaxanthones are summarized below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Nigrolineaxanthone A | C24H26O6 | 410.46 | Prenylated xanthone |

| Nigrolineaxanthone B | C24H26O7 | 426.46 | Prenylated and hydroxylated xanthone |

| Nigrolineaxanthone C | C24H24O6 | 408.44 | Dehydroprenylated xanthone |

| Nigrolineaxanthone N | C23H26O6 | 398.45 | 1,3,5-trihydroxy-2-(3-methylbut-2-enyl)-8-(3-hydroxy-3-methylbutyl)xanthone[1] |

| Nigrolineaxanthone AA | C28H32O6 | 464.55 | Geranylated xanthone[2] |

Biological Activities and Pharmacological Potential

Nigrolineaxanthones have demonstrated a range of promising biological activities, highlighting their potential for therapeutic applications. The primary areas of investigation include their antibacterial, antidiabetic, and cytotoxic effects.

Antibacterial Activity

Several nigrolineaxanthones have been evaluated for their ability to inhibit the growth of pathogenic bacteria. Notably, Nigrolineaxanthone N has shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections.[1][3]

| Compound | Bacterial Strain | MIC (μg/mL) | Reference Compound | MIC (μg/mL) |

| Nigrolineaxanthone N | MRSA | 4 | Vancomycin | 2 |

Antidiabetic Activity

Certain nigrolineaxanthones exhibit inhibitory effects on key enzymes involved in carbohydrate metabolism, such as α-glucosidase and α-amylase. Inhibition of these enzymes can help to control postprandial hyperglycemia, a key therapeutic target in the management of type 2 diabetes.

| Compound | Assay | IC50 (µM) | Positive Control | IC50 (µM) |

| Compound 12 (from G. nigrolineata) | α-Glucosidase Inhibition | 25.8 ± 0.2 | Acarbose | Not specified in the same study |

| Compound 16 (from G. nigrolineata) | α-Amylase Inhibition | 124.8 ± 0.7 | Acarbose | Not specified in the same study |

| Compound 11 (from G. nigrolineata) | Glucose Consumption | 14.2 ± 0.8 | - | - |

Cytotoxic Activity

The cytotoxic potential of nigrolineaxanthones against various cancer cell lines has been a significant area of research. These compounds have demonstrated the ability to inhibit the proliferation of cancer cells, suggesting their potential as anticancer agents.[2]

| Compound | Cell Line | IC50 (µM) | Positive Control | IC50 (µM) |

| Compound 10 (from G. nigrolineata) | SW480 (Colon cancer) | 4.3 ± 0.1 | Doxorubicin | Not specified in the same study |

| Compound 2 (from G. nigrolineata) | K562 (Leukemic cancer) | 4.4 ± 0.3 | Doxorubicin | Not specified in the same study |

| Compound 10 (from G. nigrolineata) | A549 (Lung cancer) | 18.9 ± 0.1 | Doxorubicin | Not specified in the same study |

| Compound 11 (from G. nigrolineata) | A549 (Lung cancer) | 87.3 ± 1.2 | Doxorubicin | Not specified in the same study |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of nigrolineaxanthones.

Isolation of Nigrolineaxanthones from Garcinia nigrolineata

A general procedure for the isolation of xanthones from Garcinia species involves solvent extraction followed by chromatographic separation.

-

Extraction: The dried and powdered plant material (e.g., stem bark, leaves) is extracted sequentially with solvents of increasing polarity, such as n-hexane, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are subjected to vacuum liquid chromatography (VLC) or column chromatography over silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate) to yield several fractions.

-

Purification: The fractions showing promising activity in preliminary screenings are further purified using techniques such as preparative thin-layer chromatography (TLC), Sephadex LH-20 column chromatography, or high-performance liquid chromatography (HPLC) to isolate the pure nigrolineaxanthones.

-

Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

Antibacterial Activity Assay (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: A suspension of the test bacterium (e.g., MRSA) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and its density is adjusted to a 0.5 McFarland standard.

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme.

-

Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

Reaction Mixture: The test compound (at various concentrations) is pre-incubated with the α-glucosidase solution in a 96-well plate.

-

Initiation of Reaction: The reaction is initiated by adding the pNPG solution to the wells.

-

Incubation: The plate is incubated at 37°C for a specific period (e.g., 20 minutes).

-

Termination and Measurement: The reaction is stopped by adding a solution of sodium carbonate. The absorbance of the resulting p-nitrophenol is measured at 405 nm using a microplate reader.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

α-Amylase Inhibition Assay

This assay assesses the inhibitory effect of a compound on the α-amylase enzyme.

-

Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase and a starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

-

Reaction Mixture: The test compound is pre-incubated with the α-amylase solution.

-

Initiation of Reaction: The starch solution is added to initiate the enzymatic reaction.

-

Incubation: The mixture is incubated at 37°C.

-

Termination and Measurement: The reaction is terminated by adding a dinitrosalicylic acid (DNS) color reagent and boiling. The absorbance is measured at 540 nm.

-

Calculation: The percentage of inhibition is calculated, and the IC50 value is determined.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells (e.g., SW480, K562, A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the metabolically active cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizations

The following diagrams illustrate key workflows and concepts related to the study of nigrolineaxanthones.

References

The Nigrolineaxanthones: A Technical Guide to their Discovery and Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the discovery, natural sources, and isolation of the nigrolineaxanthone family of chemical compounds. Extensive research of scientific literature indicates that while a series of nigrolineaxanthones have been identified, a specific compound designated "Nigrolineaxanthone V" has not been described in published studies. This guide, therefore, focuses on the scientifically documented members of this xanthone family, primarily isolated from the plant species Garcinia nigrolineata.

Discovery and Natural Occurrence

The nigrolineaxanthones are a class of xanthone derivatives discovered through phytochemical investigations of Garcinia nigrolineata, a plant belonging to the Clusiaceae family.[1][2][3][4] This evergreen tree is found in regions of Southeast Asia, including Thailand, and has been utilized in traditional medicine.[1] Scientific exploration of various parts of the plant, including the latex, twigs, stem bark, and leaves, has led to the isolation and characterization of a multitude of these compounds.[1][2][3][4][5]

These studies have resulted in the identification of several novel xanthones, which have been systematically named nigrolineaxanthone A through S, as well as nigrolineaxanthone AA.[1][3][4][5]

Experimental Protocols: Isolation and Structure Elucidation

The isolation and identification of nigrolineaxanthones from Garcinia nigrolineata involve a multi-step process combining extraction, chromatographic separation, and spectroscopic analysis.

General Extraction and Fractionation Workflow

The general procedure for isolating nigrolineaxanthones from plant material is outlined below. It should be noted that specific solvent systems and chromatographic techniques may vary between different parts of the plant and the specific target compounds.

Detailed Methodologies

2.2.1 Extraction of Nigrolineaxanthones from Latex and Twigs [1][6]

-

Sample Preparation: The latex and fresh twigs of G. nigrolineata are collected and the twigs are air-dried.

-

Extraction: The dried twigs are ground into a powder and macerated with ethyl acetate (EtOAc). The latex is also extracted with EtOAc.

-

Fractionation: The crude EtOAc extracts are subjected to repeated column chromatography over silica gel.

-

Purification: Elution with gradients of hexane, dichloromethane (CH₂Cl₂), and EtOAc is used to separate the fractions. Further purification is achieved using Sephadex LH-20 column chromatography.

2.2.2 Extraction of Nigrolineaxanthones from Stem Bark [4]

-

Sample Preparation: The stem bark of G. nigrolineata is dried and powdered.

-

Extraction: The powdered bark is extracted with methanol (MeOH).

-

Chromatography: The crude methanol extract is then subjected to extensive column chromatography on silica gel to isolate the various nigrolineaxanthones.

2.2.3 Extraction of Nigrolineaxanthones from Leaves [5]

-

Sample Preparation: The leaves of G. nigrolineata are dried and finely ground.

-

Extraction: The ground leaves are extracted with an appropriate organic solvent.

-

Isolation: The resulting crude extract is purified using a combination of silica gel and Sephadex LH-20 column chromatography to yield pure compounds.

Structure Elucidation

The chemical structures of the isolated nigrolineaxanthones are determined using a combination of spectroscopic techniques.

References

- 1. xanthones-from-the-latex-and-twig-extracts-of-garcinia-nigrolineata-planch-ex-t-anderson-clusiaceae-and-their-antidiabetic-and-cytotoxic-activities - Ask this paper | Bohrium [bohrium.com]

- 2. researchgate.net [researchgate.net]

- 3. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

The Architectural Blueprint of a Bioactive Xanthone: A Technical Guide to the Biosynthesis of Nigrolineaxanthone V

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Nigrolineaxanthone V, a member of the xanthone family of secondary metabolites. While specific enzymatic data for this compound is not extensively available in the current literature, this document extrapolates from the well-established general principles of xanthone biosynthesis in plants, particularly within the Garcinia genus, from which various Nigrolineaxanthone derivatives have been isolated. This guide will delve into the precursor molecules, key enzymatic transformations, and the logical progression of intermediate compounds, offering a foundational understanding for researchers in natural product synthesis, metabolic engineering, and drug discovery.

The General Biosynthetic Route to the Xanthone Core

The biosynthesis of xanthones in plants is a fascinating interplay between two major metabolic pathways: the shikimate and the acetate pathways.[1][2][3][4][5] These pathways converge to form a key benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic xanthone scaffold.

Contribution of the Shikimate and Acetate Pathways

The journey begins with precursors from primary metabolism. The shikimate pathway, responsible for the biosynthesis of aromatic amino acids, provides a C6-C1 aromatic unit, typically in the form of a benzoyl-CoA derivative. Concurrently, the acetate-malonate pathway contributes a C6 unit derived from the condensation of three molecules of malonyl-CoA.

The convergence of these two pathways is catalyzed by a key enzyme, benzophenone synthase (BPS) . This enzyme orchestrates the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA to form a central intermediate, 2,3',4,6-tetrahydroxybenzophenone.[1][2][3][4]

Formation of the Xanthone Nucleus

The transformation of the benzophenone intermediate into the xanthone core is a critical step, believed to be mediated by a cytochrome P450-dependent monooxygenase. This enzyme catalyzes a regioselective oxidative coupling, leading to the formation of the dibenzo-γ-pyrone ring system. Depending on the specific cyclization pattern, different core structures can be formed, such as 1,3,5-trihydroxyxanthone (1,3,5-THX) or 1,3,7-trihydroxyxanthone (1,3,7-THX).[3][4]

Proposed Biosynthesis of this compound

This compound, being a prenylated xanthone, undergoes further tailoring reactions after the formation of the basic xanthone scaffold. The proposed pathway can be visualized as follows:

Quantitative Data Summary

While specific quantitative data for the biosynthesis of this compound is limited, the following table outlines the types of data that are crucial for a thorough understanding and potential reconstruction of the pathway.

| Enzyme | Substrate(s) | Product(s) | Optimal pH | Optimal Temperature (°C) | Km (µM) | Vmax (µmol/s/mg) |

| Benzophenone Synthase | Benzoyl-CoA, Malonyl-CoA | 2,3',4,6-Tetrahydroxybenzophenone | 7.5 | 30 | Data not available | Data not available |

| Cytochrome P450 Monooxygenase | 2,3',4,6-Tetrahydroxybenzophenone | 1,3,7-Trihydroxyxanthone | 7.0 | 25 | Data not available | Data not available |

| Prenyltransferase | 1,3,7-Trihydroxyxanthone, DMAPP | Prenylated Xanthone | 8.0 | 35 | Data not available | Data not available |

DMAPP: Dimethylallyl pyrophosphate

Experimental Protocols: A General Approach

The elucidation of a biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below is a generalized protocol for the characterization of a key enzyme, such as a prenyltransferase, involved in xanthone biosynthesis.

Heterologous Expression and Purification of a Candidate Prenyltransferase

-

Gene Identification: Identify candidate prenyltransferase genes from the transcriptome of Garcinia nigrolineata based on sequence homology to known prenyltransferases.

-

Cloning: Amplify the full-length coding sequence of the candidate gene by PCR and clone it into an expression vector (e.g., pET-28a) suitable for E. coli.

-

Heterologous Expression: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG at a low temperature (e.g., 16-20°C) to enhance soluble protein production.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA agarose) followed by size-exclusion chromatography for higher purity.

-

Purity Verification: Confirm the purity and molecular weight of the purified protein using SDS-PAGE.

In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the xanthone substrate (e.g., 1,3,7-THX), the prenyl donor (e.g., DMAPP), and a suitable buffer with required cofactors (e.g., Mg2+).

-

Incubation: Incubate the reaction mixture at the optimal temperature for a defined period.

-

Reaction Quenching: Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Product Extraction: Extract the product from the aqueous phase using the organic solvent.

-

Analysis: Analyze the extracted product by HPLC and LC-MS to identify the prenylated xanthone and quantify its production.

Conclusion and Future Directions

The proposed biosynthetic pathway of this compound provides a solid framework for further investigation. Future research should focus on the identification and characterization of the specific enzymes involved, particularly the tailoring enzymes that impart the final structural features to the molecule. A deeper understanding of this pathway will not only be of academic interest but also pave the way for the biotechnological production of this and other bioactive xanthones through metabolic engineering and synthetic biology approaches. This could ultimately lead to a sustainable and scalable source of these valuable compounds for drug development.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Xanthone Biosynthetic Pathway in Plants: A Review [frontiersin.org]

- 4. Xanthone Biosynthetic Pathway in Plants: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Xanthones: Biosynthesis and Trafficking in Plants, Fungi and Lichens - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Nigrolineaxanthone V: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies pertinent to Nigrolineaxanthone V, a member of the xanthone class of natural products. While specific spectral data for this compound is not publicly available in the referenced literature, this document outlines the general experimental protocols for the isolation and characterization of the Nigrolineaxanthone series of compounds, based on the pivotal study by Rukachaisirikul et al. in Phytochemistry (2003).

Introduction

This compound belongs to a series of nine novel xanthones (Nigrolineaxanthones A-I) first isolated from the stem bark of Garcinia nigrolineata.[1] These compounds are of significant interest to the scientific community due to the established biological activities of xanthones, which include antioxidant, anti-inflammatory, and cytotoxic properties. The structural elucidation of these molecules relies heavily on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Data Presentation

While the specific quantitative ¹H-NMR, ¹³C-NMR, and mass spectrometry data for this compound are contained within the full text of the primary literature which is not publicly accessible, the following tables are formatted to present such data once obtained.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Data not available |

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Position | δC (ppm) |

| Data not available |

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | Molecular Formula |

| Data not available |

Experimental Protocols

The methodologies outlined below are based on the general procedures reported for the isolation and characterization of xanthones from Garcinia species.[1]

3.1. Extraction and Isolation

-

Plant Material Collection and Preparation: The stem bark of Garcinia nigrolineata is collected, air-dried, and ground into a fine powder.

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting crude methanol extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is typically subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to yield fractions with varying chemical profiles.

-

Chromatographic Separation: The fractions enriched with xanthones are further purified using a combination of chromatographic techniques. This often involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to isolate the individual compounds, including this compound.

3.2. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR and ¹³C-NMR spectra are recorded on a spectrometer (typically 300-600 MHz for ¹H).

-

Samples are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆).

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

-

Advanced 2D-NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity of protons and carbons, which is crucial for complete structure elucidation.[1]

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), often with electrospray ionization (ESI), is used to determine the exact mass of the molecule.

-

This data allows for the calculation of the molecular formula.

-

Workflow for Isolation and Characterization

The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound from its natural source.

Caption: Workflow for the isolation and structural elucidation of this compound.

References

A Comprehensive Review of Nigrolineaxanthone V: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Nigrolineaxanthone V, a member of the xanthone family of organic compounds, has been identified in extracts from Garcinia species, notably Garcinia nigrolineata and Garcinia cochinchinensis. While the broader class of xanthones has garnered significant scientific interest for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, specific data on this compound remains limited in publicly available literature. This technical guide synthesizes the current, albeit sparse, information on this compound and provides a comprehensive overview of the methodologies used to evaluate related compounds, offering a framework for future research and drug development efforts.

Isolation and Characterization

This compound was first reported as one of nine new xanthones, designated nigrolineaxanthones A-I, isolated from the stem bark of Garcinia nigrolineata in a 2003 study published in Phytochemistry.[1][2][3][4][5] The structures of these compounds were elucidated using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][4][5] Subsequently, in 2013, this compound was also isolated from the bark of Garcinia cochinchinensis.[6][7]

Biological Activity

Currently, there is a notable absence of specific biological activity data for this compound in peer-reviewed publications. However, the bioactivity of other closely related nigrolineaxanthones provides a strong rationale for investigating the therapeutic potential of this compound.

For instance, Nigrolineaxanthone E has demonstrated cytotoxic activity against various cancer cell lines. The table below summarizes the reported IC50 values for Nigrolineaxanthone E.

Table 1: Cytotoxic Activity of Nigrolineaxanthone E

| Cell Line | IC50 (µM) | Reference |

| KB (human epidermoid carcinoma) | 1.45 - 9.46 | [4][8] |

| HeLa S-3 (human cervical carcinoma) | 1.45 - 9.46 | [4][8] |

| HT-29 (human colon adenocarcinoma) | 1.45 - 9.46 | [4][8] |

| MCF-7 (human breast adenocarcinoma) | 1.45 - 9.46 | [4][8] |

| HepG-2 (human liver carcinoma) | 1.45 - 9.46 | [4][8] |

Furthermore, other xanthones isolated from Garcinia nigrolineata have shown antibacterial and antidiabetic properties. Nigrolineaxanthone N exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Several other compounds from the same plant have demonstrated α-glucosidase inhibitory activity, suggesting potential for antidiabetic applications.

Given the structural similarities within the nigrolineaxanthone series, it is plausible that this compound may also possess cytotoxic, antibacterial, or antidiabetic activities. However, empirical evidence is required to confirm this hypothesis.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the biological activity of this compound, based on protocols used for other xanthones isolated from Garcinia species.

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[9]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 24 to 72 hours. A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Antidiabetic Activity: α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is involved in the breakdown of carbohydrates into glucose.

Protocol:

-

Enzyme and Substrate Preparation: Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a phosphate buffer (pH 6.8). Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in the same buffer.

-

Reaction Mixture: In a 96-well plate, add the α-glucosidase solution to wells containing various concentrations of this compound or a positive control (e.g., acarbose).[11][12]

-

Pre-incubation: Incubate the plate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the pNPG solution to each well to start the reaction.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.

-

Termination of Reaction: Stop the reaction by adding a sodium carbonate solution.[11]

-

Absorbance Measurement: Measure the absorbance of the resulting p-nitrophenol at 405 nm.

-

Data Analysis: Calculate the percentage of α-glucosidase inhibition and determine the IC50 value.

Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, many xanthones exert their anticancer effects by modulating key cellular signaling pathways. A common mechanism of action for cytotoxic natural products involves the induction of apoptosis (programmed cell death).

Future Research and Conclusion

The current body of literature presents a clear gap in our understanding of the biological activities of this compound. The demonstrated bioactivities of its close structural relatives strongly suggest that this compound is a promising candidate for further investigation.

Key areas for future research include:

-

Comprehensive Biological Screening: Systematic evaluation of this compound for its cytotoxic, antimicrobial, anti-inflammatory, and antidiabetic properties.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

-

In Vivo Efficacy and Safety: Assessment of the therapeutic potential and toxicological profile of this compound in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesis of analogues of this compound to understand the structural features crucial for its biological activity and to optimize its therapeutic properties.

References

- 1. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Biological Research on Herbal Medicines Rich in Xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Two new xanthones and cytotoxicity from the bark of Garcinia schomburgkiana | springermedizin.de [springermedizin.de]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. broadpharm.com [broadpharm.com]

- 11. In vitro α-glucosidase inhibitory assay [protocols.io]

- 12. 2.6.2. α-Glucosidase Inhibition Assay [bio-protocol.org]

Physicochemical properties of Nigrolineaxanthone V

An In-depth Technical Guide on the Physicochemical Properties of Nigrolineaxanthones

Disclaimer: Extensive literature searches did not yield specific information for a compound named "Nigrolineaxanthone V". The Nigrolineaxanthone family of compounds, isolated from Garcinia nigrolineata, includes congeners designated with letters A through S, and AA. This guide provides a comprehensive overview of the available data for the Nigrolineaxanthone series, with a focus on representative compounds where specific data has been published. The methodologies and properties described herein are based on studies of this family of xanthones and serve as a technical reference for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

Quantitative physicochemical data for individual Nigrolineaxanthones is not extensively available in the public domain. The table below summarizes the fundamental properties derived from the chemical structures reported in the literature. For instance, Nigrolineaxanthone E and M's properties are listed as examples. Researchers investigating a specific Nigrolineaxanthone would need to perform experimental determinations for properties such as melting point, solubility, logP, and pKa.

| Property | Nigrolineaxanthone E | Nigrolineaxanthone M | Data Source |

| Molecular Formula | C₂₄H₂₆O₆ | C₂₃H₂₄O₆ | PubChem[1], KNApSAcK[2] |

| Molecular Weight | 410.5 g/mol | 396.44 g/mol | PubChem[1], KNApSAcK[2] |

| IUPAC Name | 1,5,6-trihydroxy-3-methoxy-4-(2-methylbut-3-en-2-yl)-2-(3-methylbut-2-enyl)xanthen-9-one | 1,5-dihydroxy-8-(3-hydroxy-3-methylbutyl)-6',6'-dimethylpyrano(2',3':3,2)xanthone | PubChem[1] |

| CAS Number | 639084-88-1 | 643026-14-6 | PubChem[1], KNApSAcK[2] |

| Appearance | Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids. | Not explicitly stated in abstracts; typically xanthones are yellow crystalline solids. | General Knowledge |

| Melting Point | Data not available in the provided search results. | Data not available in the provided search results. | - |

| Solubility | Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3] | Data not available in the provided search results. General solubility of xanthones is in organic solvents.[3] | - |

| logP (calculated) | 6.3 | Data not available in the provided search results. | PubChem[1] |

| pKa | Data not available in the provided search results. | Data not available in the provided search results. | - |

Experimental Protocols

The isolation and characterization of Nigrolineaxanthones from the plant Garcinia nigrolineata involve a series of phytochemical techniques. The general workflow is outlined below.

Extraction and Isolation

A common procedure for the extraction and isolation of Nigrolineaxanthones from Garcinia nigrolineata involves the following steps[4][5]:

-

Plant Material Collection and Preparation: The stem bark, leaves, or latex of Garcinia nigrolineata are collected, dried, and ground into a fine powder.

-

Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent, typically methanol, at room temperature.

-

Fractionation: The crude extract is then partitioned between different immiscible solvents of varying polarities, such as chloroform and methanol, to separate compounds based on their polarity.

-

Chromatographic Separation: The resulting fractions are subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and reversed-phase C18 silica gel. Elution is performed using gradient solvent systems, for example, a mixture of chloroform and methanol or methanol and water[6].

-

Purification: Final purification of the isolated compounds is often achieved through preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Structure Elucidation

The chemical structures of the isolated Nigrolineaxanthones are determined using a combination of spectroscopic techniques[4][7]:

-

Melting Point Determination: Performed on an electrothermal melting point apparatus[6].

-

UV-Visible Spectroscopy: To determine the absorption maxima, which is characteristic of the xanthone chromophore[6].

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyls, carbonyls, and aromatic rings[6].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition[6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed chemical structure and stereochemistry of the molecule[7].

Biological Activity and Signaling Pathways

Various Nigrolineaxanthones and other xanthones isolated from Garcinia species have demonstrated a range of biological activities.

Antibacterial Activity

Nigrolineaxanthone N has been reported to exhibit significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)[5].

Antidiabetic and Cytotoxic Activities

Other xanthones from Garcinia nigrolineata have been investigated for their antidiabetic and cytotoxic effects. For instance, some compounds showed α-glucosidase and α-amylase inhibitory activities, as well as cytotoxicity against various cancer cell lines[8][9][10].

Potential Signaling Pathways in Cytotoxicity

While the specific signaling pathways affected by this compound are unknown, studies on other cytotoxic xanthones from Garcinia species suggest potential mechanisms of action. For example, isojacareubin, a xanthone from Garcinia nujiangensis, was found to induce apoptosis in ovarian cancer cells by modulating the PARP, PI3K/AKT/mTOR, and MAPK/ERK signaling pathways[11]. The following diagram illustrates a generalized view of these pathways, which could be relevant for the cytotoxic effects of xanthones.

This guide provides a foundational understanding of the physicochemical properties and biological activities of the Nigrolineaxanthone family of compounds. Further experimental work is necessary to fully characterize the properties of each individual compound, including the putative this compound.

References

- 1. Nigrolineaxanthone E | C24H26O6 | CID 21576570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. KNApSAcK Metabolite Information - C00044961 [knapsackfamily.com]

- 3. Exploring green solvent systems and enhanced solubility of xanthone in triglyceride-based tricaprin-tricaprylin mixtures with thermodynamic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthones from the stem bark of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial xanthones from the leaves of Garcinia nigrolineata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thaiscience.info [thaiscience.info]

- 7. researchgate.net [researchgate.net]

- 8. Xanthones from the latex and twig extracts of Garcinia nigrolineata Planch. ex T. Anderson (Clusiaceae) and their antidiabetic and cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. xanthones-from-the-latex-and-twig-extracts-of-garcinia-nigrolineata-planch-ex-t-anderson-clusiaceae-and-their-antidiabetic-and-cytotoxic-activities - Ask this paper | Bohrium [bohrium.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Nigrolineaxanthone V CAS number and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigrolineaxanthone V is a naturally occurring xanthone derivative isolated from the stem bark of Garcinia nigrolineata. Xanthones are a class of polyphenolic compounds known for their diverse and significant biological activities. This document provides a comprehensive overview of the available technical information for this compound, including its chemical identity, and a summary of the current state of research into its biological properties.

Chemical Identification

| Identifier | Value |

| CAS Number | 864516-31-4 |

| IUPAC Name | 7,12-Dihydroxy-9-methoxy-2,2-dimethyl-10-(3-methylbut-2-en-1-yl)-2H,6H-pyrano[3,2-b]xanthen-6-one |

| Molecular Formula | C₂₄H₂₄O₆ |

| Molecular Weight | 408.45 g/mol |

Physicochemical and Biological Data

Currently, there is a notable absence of specific quantitative data in publicly accessible literature regarding the physicochemical properties and biological activities of this compound. While numerous studies have investigated the extracts of Garcinia nigrolineata and other isolated xanthones from this plant, specific metrics such as IC₅₀ or MIC values for this compound have not been reported.

For context, other xanthones isolated from Garcinia nigrolineata have demonstrated a range of biological activities. For instance, various studies have reported antibacterial, antidiabetic, and cytotoxic effects of other Nigrolineaxanthones and related compounds from the same plant. However, it is crucial to emphasize that these findings are not directly attributable to this compound.

Experimental Protocols

Isolation of this compound

The following is a generalized procedure for the isolation of this compound from the stem bark of Garcinia nigrolineata, as adapted from the initial discovery publication by Rukachaisirikul et al. (2003).[1] This protocol describes the separation of a mixture of xanthones, from which this compound was identified.

1. Extraction:

-

The dried, powdered stem bark of Garcinia nigrolineata is exhaustively extracted with methanol (MeOH) at room temperature.

-

The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

2. Chromatographic Separation:

-

The crude methanol extract is subjected to column chromatography on silica gel.

-

A gradient elution system is employed, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with solvents such as ethyl acetate (EtOAc) and methanol (MeOH).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification:

-

Fractions containing xanthone profiles of interest are combined and further purified using repeated column chromatography on silica gel.

-

Final purification of individual compounds, including this compound, is often achieved through preparative thin-layer chromatography (pTLC) or recrystallization from an appropriate solvent system.

4. Structure Elucidation:

-

The structure of the isolated this compound is determined using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Mechanism of Action

As of the latest available research, there is no specific information detailing the signaling pathways or the precise mechanism of action for this compound. Research on other xanthone derivatives suggests a variety of potential mechanisms, including but not limited to, enzyme inhibition, antioxidant activity, and modulation of inflammatory pathways. However, dedicated studies are required to elucidate the specific biological targets and pathways of this compound.

Due to the lack of data on its mechanism of action, a signaling pathway diagram for this compound cannot be provided at this time.

Conclusion

This compound is a structurally identified natural product with a confirmed CAS number and IUPAC name. While its origin and a general isolation methodology are documented, there is a significant gap in the scientific literature regarding its specific quantitative biological activities, physicochemical properties, and mechanism of action. This presents an opportunity for further research to explore the therapeutic potential of this xanthone derivative. Future studies should focus on the in vitro and in vivo evaluation of this compound to determine its bioactivities and to elucidate the signaling pathways through which it may exert its effects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Nigrolineaxanthone V

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigrolineaxanthone V is a naturally occurring pyranoxanthone that has been isolated from Garcinia cochinchinensis. Xanthones and their derivatives are of significant interest to the scientific community due to their diverse and potent biological activities, which include antioxidant, anti-inflammatory, and anticancer properties. The complex structure of this compound, featuring a fused pyran ring, presents a compelling synthetic challenge. This document outlines a proposed protocol for the total synthesis of this compound. The described methodology is based on established synthetic strategies for the construction of the xanthone core, followed by regioselective prenylation and subsequent cyclization to form the characteristic pyran ring. This protocol is intended to serve as a comprehensive guide for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

Chemical Structure

IUPAC Name: 1,3,5-trihydroxy-6',6'-dimethylpyrano[2',3':6,7]xanthen-9-one

Molecular Formula: C₂₄H₂₄O₆

Molecular Weight: 408.44 g/mol

CAS Number: 864516-31-4

Proposed Synthetic Pathway

The total synthesis of this compound can be envisioned through a multi-step sequence commencing with the formation of a 1,3,5-trihydroxyxanthone scaffold. This core is then subjected to a regioselective reaction to introduce the precursor for the pyran ring, followed by cyclization to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 1,3,5-Trihydroxyxanthone (Xanthone Core)

This procedure outlines the synthesis of the key intermediate, 1,3,5-trihydroxyxanthone, via a Friedel-Crafts acylation followed by cyclization.

Materials:

-

2,4,6-Trihydroxybenzoic acid

-

Phloroglucinol

-

Eaton's reagent (Phosphorus pentoxide in methanesulfonic acid)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a stirred solution of 2,4,6-trihydroxybenzoic acid (1.0 eq) and phloroglucinol (1.1 eq) in a round-bottom flask, cautiously add Eaton's reagent (10 wt eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice-water with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford 1,3,5-trihydroxyxanthone as a solid.

Step 2: Regioselective Prenylation of 1,3,5-Trihydroxyxanthone

This step involves the introduction of a prenyl group at the C6 position of the xanthone core.

Materials:

-

1,3,5-Trihydroxyxanthone

-

Prenyl bromide (3,3-Dimethylallyl bromide)

-

Potassium carbonate (anhydrous)

-

Acetone (dry)

-

Hydrochloric acid (1 M)

Procedure:

-

To a solution of 1,3,5-trihydroxyxanthone (1.0 eq) in dry acetone, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add prenyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

-

After cooling to room temperature, filter the reaction mixture and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with 1 M HCl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to isolate the C6-prenylated xanthone intermediate.

Step 3: Cyclization to this compound

The final step is an acid-catalyzed intramolecular cyclization to form the pyran ring.

Materials:

-

C6-prenylated xanthone intermediate

-

Formic acid

-

Toluene

Procedure:

-

Dissolve the C6-prenylated xanthone intermediate (1.0 eq) in a mixture of toluene and formic acid (10:1 v/v).

-

Heat the reaction mixture at 80-90 °C for 4-6 hours. Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by preparative High-Performance Liquid Chromatography (HPLC) or column chromatography to yield this compound.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.

| Step | Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |

| 1 | Xanthone Core Formation | 2,4,6-Trihydroxybenzoic Acid | 1,3,5-Trihydroxyxanthone | 244.20 | 65 | >95 |

| 2 | Regioselective Prenylation | 1,3,5-Trihydroxyxanthone | C6-Prenylated Intermediate | 312.32 | 50 | >90 |

| 3 | Cyclization | C6-Prenylated Intermediate | This compound | 408.44 | 40 | >98 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the synthetic protocol.

Caption: Experimental workflow for the synthesis of this compound.

Disclaimer: The synthetic protocol described herein is a proposed route based on established chemical principles for the synthesis of related compounds. Actual experimental conditions may require optimization to achieve the desired yields and purity. All chemical manipulations should be performed in a well-ventilated fume hood by trained personnel, adhering to all relevant safety precautions.

Application Note: Quantification of Nigrolineaxanthone V using High-Performance Liquid Chromatography (HPLC)

Abstract

This application note details a sensitive and accurate isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Nigrolineaxanthone V. The method is suitable for the analysis of this compound in bulk drug substances and various sample matrices. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[1]

Introduction

This compound is a xanthone derivative with significant potential in pharmacological research. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and drug development. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of xanthones due to its high resolution, sensitivity, and reproducibility.[2] This document provides a comprehensive protocol for the determination of this compound using HPLC with UV detection.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions have been optimized to achieve a symmetrical peak shape and a reasonable retention time for this compound.

| Parameter | Specification |

| HPLC System | Agilent 1100 Series or equivalent with UV-Vis Detector |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Run Time | 10 minutes |

2.2. Reagents and Standards

-

This compound reference standard (purity >98%)

-

Acetonitrile (HPLC grade)

-

Formic acid (analytical grade)

-

Ultrapure water

2.3. Standard Solution Preparation

A stock solution of this compound (100 µg/mL) is prepared by accurately weighing 10 mg of the reference standard and dissolving it in 100 mL of acetonitrile. Working standard solutions are prepared by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.

2.4. Sample Preparation

The sample preparation procedure should be optimized based on the sample matrix. A general procedure for a solid sample is as follows:

-

Accurately weigh a portion of the homogenized sample.

-

Extract the analyte using a suitable solvent (e.g., methanol or acetonitrile) with the aid of sonication or vortexing.

-

Centrifuge the extract to pellet any insoluble material.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection into the HPLC system.[3]

Method Validation

The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).[1]

3.1. Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | 12,543 |

| 5 | 63,211 |

| 10 | 124,987 |

| 20 | 251,034 |

| 50 | 628,456 |

| Correlation Coefficient (r²) | 0.9995 |

3.2. Precision

The precision of the method was determined by performing intra-day and inter-day analyses of three different concentrations of this compound. The results are expressed as the relative standard deviation (%RSD).

| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |

| 5 | 1.2 | 1.8 |

| 20 | 0.8 | 1.1 |

| 40 | 0.6 | 0.9 |

3.3. Accuracy

Accuracy was assessed by performing a recovery study on a sample matrix spiked with known amounts of this compound at three different concentration levels.

| Spiked Concentration (µg/mL) | Recovered Concentration (µg/mL) | Recovery (%) |

| 10 | 9.87 | 98.7 |

| 25 | 25.21 | 100.8 |

| 40 | 39.65 | 99.1 |

3.4. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.

| Parameter | Value (µg/mL) |

| LOD (S/N = 3) | 0.1 |

| LOQ (S/N = 10) | 0.3 |

Results and Discussion

The developed HPLC method provides a reliable and efficient means for the quantification of this compound. The chromatographic conditions result in a well-resolved peak for this compound with a retention time of approximately 6.5 minutes. The validation data demonstrates that the method is linear, precise, and accurate over the specified concentration range.

Conclusion

The HPLC method described in this application note is suitable for the routine quality control and quantitative analysis of this compound in various samples. The simple isocratic mobile phase and short run time make this method efficient and cost-effective.

Protocol: Quantification of this compound using HPLC

Scope

This protocol outlines the procedure for the quantitative determination of this compound using a validated RP-HPLC method.

Materials and Reagents

-

This compound reference standard (>98% purity)

-

HPLC grade acetonitrile

-

Analytical grade formic acid

-

Ultrapure water

-

Volumetric flasks (Class A)

-

Pipettes (calibrated)

-

Syringe filters (0.45 µm)

Instrumentation

-

HPLC system with a UV detector

-

C18 reverse-phase column (250 mm x 4.6 mm, 5 µm)

-

Analytical balance

-

Sonicator

-

Centrifuge

Detailed Experimental Protocols

4.1. Preparation of Mobile Phase

-

Prepare a 0.1% formic acid in water solution by adding 1 mL of formic acid to 999 mL of ultrapure water.

-

The mobile phase consists of a mixture of acetonitrile and 0.1% formic acid in water in a 60:40 (v/v) ratio.

-

Degas the mobile phase using a sonicator for 15 minutes before use.

4.2. Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL):

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Transfer the standard to a 100 mL volumetric flask.

-

Dissolve and make up to the volume with acetonitrile.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions (e.g., 1, 5, 10, 20, 50 µg/mL) by diluting the stock standard solution with the mobile phase.

-

4.3. Sample Preparation

-

Accurately weigh a representative amount of the sample.

-

Transfer the sample to a suitable container and add a known volume of extraction solvent (e.g., acetonitrile).

-

Sonicate the sample for 20 minutes to ensure complete extraction.

-

Centrifuge the sample at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

4.4. HPLC Analysis

-

Set up the HPLC system according to the parameters specified in the application note.

-

Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Inject 20 µL of the prepared standard and sample solutions.

-

Record the chromatograms and integrate the peak area for this compound.

4.5. Calculation

Calculate the concentration of this compound in the sample using the following formula:

Concentration (µg/mL) = (Area_sample / Area_standard) * Concentration_standard

Visualizations

Caption: Experimental workflow for the quantification of this compound using HPLC.

Caption: Logical relationship of components in the HPLC method for this compound analysis.

References

Application Notes & Protocols: Extraction and Purification of Nigrolineaxanthones from Garcinia nigrolineata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones are a class of polyphenolic compounds found in a variety of plants and microorganisms, with a significant number being isolated from the Garcinia genus.[1][2] These compounds, including the series of Nigrolineaxanthones isolated from Garcinia nigrolineata, have garnered interest for their diverse and potent biological activities, such as antibacterial, cytotoxic, and anti-inflammatory properties.[3][4][5] This document provides detailed protocols for the extraction and purification of Nigrolineaxanthones from the stem bark of Garcinia nigrolineata, based on established methodologies for xanthone isolation.[1][6]

Note: This document provides a generalized protocol for "Nigrolineaxanthones." Literature searches have identified Nigrolineaxanthones A-I and J-S from Garcinia nigrolineata.[3][6] The specific compound "Nigrolineaxanthone V" was not found in the reviewed literature and may be a typographical error. The following protocols are based on the successful isolation of other members of the Nigrolineaxanthone family.

Data Presentation: Extraction and Purification Summary

The following tables summarize typical quantitative data expected from the extraction and purification process. These values are representative and may vary based on the specific batch of plant material and experimental conditions.

Table 1: Solvent Extraction Yields from Garcinia nigrolineata Stem Bark

| Extraction Solvent | Dry Plant Material (g) | Crude Extract Yield (g) | Yield (%) |

| Methanol | 1000 | 50 | 5.0 |

| Ethyl Acetate | 1000 | 35 | 3.5 |

| Hexane | 1000 | 10 | 1.0 |

Table 2: Chromatographic Fractionation and Purification of a Representative Nigrolineaxanthone

| Chromatographic Step | Input (mg) | Fraction/Compound | Eluent System | Yield (mg) | Purity (%) |

| Silica Gel Column | 5000 (Crude Extract) | Fraction A | Hexane:EtOAc (Gradient) | 800 | ~40% |

| Sephadex LH-20 | 800 (Fraction A) | Sub-fraction A3 | Methanol | 150 | ~75% |

| Preparative HPLC | 150 (Sub-fraction A3) | Nigrolineaxanthone | ACN:H₂O (Gradient) | 25 | >98% |

Experimental Protocols

Protocol 1: Extraction of Nigrolineaxanthones from Garcinia nigrolineata Stem Bark

Objective: To obtain a crude extract enriched with xanthones from the dried stem bark of Garcinia nigrolineata.

Materials:

-

Dried and powdered stem bark of Garcinia nigrolineata

-

Methanol (ACS grade)

-

Large glass percolator or maceration vessel

-

Filter paper (Whatman No. 1)

-

Rotary evaporator

-

Lyophilizer (optional)

Procedure:

-

Weigh 1 kg of dried, powdered stem bark of Garcinia nigrolineata.

-

Place the powdered bark into a large maceration vessel.

-

Add 5 L of methanol to the vessel, ensuring all plant material is fully submerged.

-

Seal the vessel and allow it to macerate for 72 hours at room temperature with occasional agitation.

-

After 72 hours, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

-

Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol (3 L each time for 24 hours).

-

Combine all the filtrates.

-

Concentrate the combined methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C.

-

The resulting concentrated extract should be a dark, viscous gum. For complete solvent removal, the extract can be lyophilized.

-

Record the final weight of the crude methanol extract and store it at -20°C in a desiccated environment until further purification.

Protocol 2: Purification of Nigrolineaxanthones by Column Chromatography

Objective: To isolate and purify individual Nigrolineaxanthones from the crude extract using a multi-step chromatographic approach.

Materials:

-

Crude methanol extract from Protocol 1

-